molecular formula C9H14N2O B14184908 3-(4-Methoxypyridin-3-YL)propan-1-amine

3-(4-Methoxypyridin-3-YL)propan-1-amine

Cat. No.: B14184908
M. Wt: 166.22 g/mol
InChI Key: JKQOCBNBBMPHRD-UHFFFAOYSA-N
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Description

3-(4-Methoxypyridin-3-YL)propan-1-amine is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is characterized by a pyridine ring substituted with a methoxy group at the 4-position and a propan-1-amine chain at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxypyridin-3-YL)propan-1-amine typically involves the reaction of 4-methoxypyridine with a suitable propan-1-amine derivative. One common method includes the use of a nucleophilic substitution reaction where the amine group is introduced to the pyridine ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxypyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-(4-Methoxypyridin-3-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxypyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine chain play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects . The exact pathways and targets can vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxypyridin-3-YL)propan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(4-methoxypyridin-3-yl)propan-1-amine

InChI

InChI=1S/C9H14N2O/c1-12-9-4-6-11-7-8(9)3-2-5-10/h4,6-7H,2-3,5,10H2,1H3

InChI Key

JKQOCBNBBMPHRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)CCCN

Origin of Product

United States

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